4-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide
Overview
Description
4-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide is a useful research compound. Its molecular formula is C16H15FN2O3 and its molecular weight is 302.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.10667051 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Properties
Research in polymer science has explored the synthesis and properties of compounds related to 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide, demonstrating their utility in creating novel polyamides and polyimides with exceptional thermal stability, solubility, and mechanical properties. For instance, novel polyamides with flexible main-chain ether linkages and ortho-phenylene units exhibit noncrystalline structures, high glass transition temperatures, and excellent solubility in polar solvents, making them suitable for various applications including coatings and films (Hsiao et al., 2000). Similarly, fluoro-polyimides derived from aromatic diamines, including those with fluorine substituents, show remarkable thermal stability and low moisture absorption, indicating their potential in high-performance materials (Xie et al., 2001).
Chemosensors
The development of chemosensors utilizing derivatives of this compound has been a significant area of interest. These compounds have been designed to selectively detect ions and molecules, demonstrating the versatility of benzamide derivatives in sensing applications. A phenoxazine-based fluorescence chemosensor selectively detects Ba2+ ions, showcasing the potential of these compounds in environmental monitoring and bioimaging (Ravichandiran et al., 2019).
Properties
IUPAC Name |
4-[2-(4-fluorophenoxy)propanoylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(22-14-8-4-12(17)5-9-14)16(21)19-13-6-2-11(3-7-13)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLYZXNZLGQJAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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